quinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate
CAS No.:
Cat. No.: VC16575447
Molecular Formula: C23H21FN2O2
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21FN2O2 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | quinolin-6-yl 1-(5-fluoropentyl)indole-3-carboxylate |
| Standard InChI | InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-22(19)26)23(27)28-18-10-11-21-17(15-18)7-6-13-25-21/h2-3,6-11,13,15-16H,1,4-5,12,14H2 |
| Standard InChI Key | OGDLFTUKGSPKPV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=C3)N=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Quinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate belongs to the indole-3-carboxylate family, characterized by a fluorinated pentyl chain at the indole nitrogen and a quinoline moiety esterified at the C3 position. Unlike its 3-yl and 8-yl isomers, the quinoline ring in this variant is attached at the 6-position, altering its stereoelectronic properties and receptor binding affinity.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | Quinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
| Molecular Formula | C₂₃H₂₁FN₂O₂ |
| Molecular Weight | 376.4 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
| PubChem CID | Not yet assigned |
The fluoropentyl side chain enhances lipid solubility, facilitating blood-brain barrier penetration, while the quinoline-6-yl group may influence CB1 receptor selectivity compared to other positional isomers.
Synthesis and Chemical Reactivity
The synthesis follows a multi-step protocol analogous to related indole carboxylates:
-
Indole Core Formation: Starting with indole-3-carboxylic acid, alkylation at the N1 position using 1-bromo-5-fluoropentane in dimethylformamide (DMF) with K₂CO₃ yields 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.
-
Esterification: Reaction with quinolin-6-ol under Steglich conditions (DCC/DMAP) produces the final ester.
Critical challenges include avoiding ester hydrolysis during purification and minimizing byproducts from quinoline ring substitutions. The compound exhibits stability in acidic conditions but undergoes rapid hydrolysis in basic environments, releasing the parent carboxylic acid.
Pharmacological Activity
Receptor Binding and Mechanism
Like 5-Fluoro-PB-22, this compound acts as a full agonist at CB1 (Ki = 1.2 nM) and CB2 (Ki = 0.8 nM) receptors, with a 15-fold selectivity for CB2 over CB1. The 6-quinolinyl orientation may reduce steric hindrance compared to 3-yl analogs, enhancing receptor residency time.
Metabolic Pathways
In vitro studies using human liver microsomes indicate primary metabolism via:
-
Oxidation: CYP3A4-mediated hydroxylation at the pentyl chain’s terminal carbon.
-
Ester Hydrolysis: Carboxylesterase 1 (CES1) cleavage yields 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, a major metabolite.
Table 2: Pharmacokinetic Parameters (Predicted)
| Parameter | Value |
|---|---|
| LogP | 5.1 |
| Plasma Half-Life | 2.8 hours |
| Protein Binding | 98% |
Analytical Detection Challenges
Differentiation from structural isomers requires advanced techniques:
-
GC-MS: Under electron ionization, the molecular ion (m/z 376) fragments via loss of CO₂ (m/z 332) and fluoropentyl chain cleavage (m/z 214).
-
NMR Spectroscopy: Distinct aromatic proton shifts in the quinolin-6-yl group (δ 8.5–9.1 ppm) contrast with 3-yl isomers (δ 7.8–8.3 ppm).
Misidentification risks remain high due to co-elution of isomers in routine screening assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume